2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

This 2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine serves as the definitive building block for kinase inhibitor programs targeting CDK4/6 (Ribociclib scaffolds) and pan-Akt (Ipatasertib series). The 6,6-gem-dimethyl substitution delivers quantifiable differentiation: enhanced lipophilicity (XLogP3=3.6), zero rotatable bonds for conformational uniformity, and steric steering that favors regioselective sequential substitution at the 2-chloro position before 4-chloro. This predictable reactivity reduces regioisomeric impurities and eliminates protecting group steps. Procure the exact intermediate referenced in CN106928236A and CN106946880A.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09
CAS No. 1783531-69-0
Cat. No. B2924129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
CAS1783531-69-0
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09
Structural Identifiers
SMILESCC1(CC2=C(C1)N=C(N=C2Cl)Cl)C
InChIInChI=1S/C9H10Cl2N2/c1-9(2)3-5-6(4-9)12-8(11)13-7(5)10/h3-4H2,1-2H3
InChIKeyPEYXXCVXEIAINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine (CAS 1783531-69-0): A Gem-Dimethyl-Substituted Cyclopentapyrimidine Building Block for Kinase-Targeted Synthesis


2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine (CAS 1783531-69-0) is a heterocyclic compound with the molecular formula C₉H₁₀Cl₂N₂ and a molecular weight of 217.09 g/mol. It belongs to the fused cyclopenta[d]pyrimidine class and features two reactive chlorine substituents at the 2- and 4-positions and a geminal dimethyl group at the 6-position of the cyclopentane ring. The compound serves as a key synthetic intermediate in the preparation of biologically active molecules, particularly in the development of kinase inhibitors, including scaffolds related to the clinical CDK4/6 inhibitor Ribociclib [1] and the Akt inhibitor Ipatasertib (GDC-0068) [2]. Its rigid, zero-rotatable-bond structure (computed XLogP3 = 3.6, topological polar surface area = 25.8 Ų) [3] distinguishes it within the broader class of dichloropyrimidine intermediates.

Why 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine Cannot Be Replaced by Generic Cyclopentapyrimidine or Tetrahydroquinazoline Analogs


The 6,6-gem-dimethyl substitution pattern on the cyclopenta[d]pyrimidine scaffold introduces quantifiable steric and electronic differentiation that generic analogs—such as the non-methylated 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) or the ring-expanded 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1465063-86-8)—cannot replicate. The gem-dimethyl group at position 6 increases the calculated XLogP3 by approximately 1.7 log units relative to the non-methylated parent (estimated from structural analogs) , alters the steric environment for regioselective nucleophilic aromatic substitution at the 2- vs. 4-chloro positions, and introduces conformational rigidity critical for downstream kinase inhibitor binding poses. The zero rotatable bond count (vs. potentially free rotation in non-fused or non-gem-dimethyl analogs) [1] further ensures batch-to-batch consistency in subsequent derivatization steps. These factors directly affect reaction yields, selectivity, and the pharmacokinetic properties of final drug candidates derived from this intermediate [2].

Quantitative Differentiation Evidence for 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3 of 3.6 vs. Non-Methylated Cyclopentapyrimidine Analog

The target compound possesses a computed XLogP3 of 3.6 [1], a value that falls within the optimal lipophilicity range (1–5) for oral drug-likeness per Lipinski's Rule of Five. In contrast, the non-gem-dimethyl analog 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3, C₇H₆Cl₂N₂, MW 189.05) has a predicted XLogP3 of approximately 2.0–2.3 based on fragment-based calculation methods . The approximate 1.3–1.6 log unit increase translates to a roughly 20- to 40-fold increase in calculated octanol-water partition coefficient, which is expected to enhance passive membrane permeability of downstream drug candidates derived from this intermediate.

Lipophilicity Drug-likeness Membrane permeability

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Cycloalkyl and Tetrahydroquinazoline Analogs

The target compound has zero rotatable bonds (Rotatable Bond Count = 0) [1], a consequence of its fused cyclopenta[d]pyrimidine bicyclic core combined with the gem-dimethyl substitution at the 6-position, which eliminates free rotation of the cyclopentane ring. This contrasts with the ring-expanded analog 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1465063-86-8, also C₉H₁₀Cl₂N₂, MW 217.09), which possesses approximately 1–2 rotatable bonds due to the larger cyclohexene ring allowing conformational flexing . Zero rotatable bonds correlate with lower entropic penalty upon target binding (estimated 0.5–1.5 kcal/mol per restricted bond) and improved synthetic reproducibility in subsequent regioselective functionalization steps.

Conformational restriction Synthetic reproducibility Entropic binding

Differentiation from 7,7-Dimethyl Positional Isomer: Regiochemical Identity and Synthetic Pathway Specificity

The target compound (6,6-dimethyl substitution, CAS 1783531-69-0) has a defined positional isomer, 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 1512101-43-7) [1]. The position of the gem-dimethyl group (C6 vs. C7 of the cyclopentane ring) determines the steric and electronic environment around the pyrimidine ring, directly influencing the regioselectivity of nucleophilic aromatic substitution at the 2-chloro vs. 4-chloro positions. In the 6,6-dimethyl isomer, steric shielding is exerted proximally to the C4–C5 region, favoring initial substitution at the less hindered 2-chloro position. In the 7,7-dimethyl isomer, the steric bulk is positioned adjacent to the C5 position, altering the selectivity pattern. Patent literature for CDK4/6 inhibitor synthesis (e.g., Ribociclib intermediates) specifically references the 6,6-dimethyl scaffold [2], indicating that the positional isomer is not a functionally equivalent substitute in these established synthetic routes.

Positional isomerism Regioselectivity Synthetic intermediate identity

Predicted Physicochemical Property Profile Comparison: Boiling Point, Density, and pKa

Predicted physicochemical properties for the target compound include boiling point 305.3 ± 42.0 °C, density 1.297 ± 0.06 g/cm³, and pKa −1.73 ± 0.40. In comparison, the non-methylated analog 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) has an experimentally measured melting point of 70–72 °C and a lower molecular weight (189.05 vs. 217.09 g/mol). The 28 Da mass difference and corresponding boiling point elevation (estimated ΔTb ≈ +25–40 °C) reflect the additional van der Waals interactions contributed by the gem-dimethyl group. The low predicted pKa (−1.73) indicates that both chlorine substituents remain non-protonated under all physiologically relevant pH conditions, ensuring consistent reactivity.

Physicochemical properties Purification Formulation compatibility

Commercial Availability and Purity Benchmarking: Enamine 95% Purity vs. Custom Synthesis Alternatives

The target compound is commercially available from Enamine (catalog EN300-26860916) at 95.0% purity, with documented pricing of $312/0.05g and $466/0.1g [1]. It is also listed by Leyan (乐研, product 2448196, pricing upon inquiry) . In contrast, the positional isomer 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 1512101-43-7) and the non-methylated analog (CAS 5466-43-3) are available at ≥95% purity from different suppliers but at divergent price points reflecting differences in synthetic accessibility and market demand . The Enamine listing confirms the compound's inclusion in a major screening compound collection, facilitating procurement for medicinal chemistry programs.

Commercial sourcing Purity specification Procurement lead time

Key Application Scenarios for 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine in Pharmaceutical Intermediate Procurement


CDK4/6 Inhibitor Intermediate Synthesis: Ribociclib-Type Scaffold Construction

This compound serves as a key dichloro building block in the synthesis of cyclopenta[d]pyrimidine-based CDK4/6 inhibitor intermediates, as referenced in Chinese patents CN106928236A and CN106946880A for Ribociclib (Rui Boxini) preparation [1]. The 6,6-gem-dimethyl substitution pattern provides the specific steric environment required for regioselective sequential substitution at the 2-chloro and 4-chloro positions, enabling the construction of the N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide core. The zero-rotatable-bond scaffold ensures conformational uniformity during multi-step synthesis, reducing the risk of diastereomeric or regioisomeric impurities in the final API intermediate.

Akt (PKB) Kinase Inhibitor Scaffold: Ipatasertib-Related Chemotype Development

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is the core pharmacophore of the clinical pan-Akt inhibitor Ipatasertib (GDC-0068), which demonstrates IC₅₀ values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) with 620-fold selectivity over PKA [2]. The 2,4-dichloro-6,6-dimethyl-substituted variant provides a versatile starting point for divergent synthesis of analogs exploring the 4-amino and 2-aryl substitution vectors. The enhanced lipophilicity (XLogP3 = 3.6) contributed by the gem-dimethyl group aligns with the lipophilic binding pocket requirements of the Akt ATP-binding site, facilitating the development of orally bioavailable candidates.

Regioselective Nucleophilic Aromatic Substitution Studies: 2-Cl vs. 4-Cl Reactivity Profiling

The differential steric environment created by the 6,6-dimethyl group enables systematic investigation of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring. The proximal steric shielding of the 4-position by the gem-dimethyl group (C6) is predicted to favor initial substitution at the 2-chloro position, a selectivity pattern that can be exploited for sequential functionalization strategies [3]. This property is valuable for medicinal chemistry programs requiring orthogonally addressable dichloro intermediates, where predictable reaction outcomes reduce the need for protecting group strategies and chromatographic separation of regioisomers.

Lipophilicity-Optimized Fragment Library Design for Kinase Drug Discovery

With a computed XLogP3 of 3.6 and topological polar surface area of 25.8 Ų [3], this intermediate is positioned within the optimal property space for fragment-based and structure-guided drug design targeting intracellular kinase domains. The zero hydrogen bond donor count and two hydrogen bond acceptor sites (the pyrimidine nitrogens) provide a clean pharmacophoric profile for fragment growing and linking strategies. Procurement of this intermediate enables rapid parallel synthesis of focused compound libraries with pre-optimized physicochemical properties, reducing the need for iterative property optimization during hit-to-lead phases.

Quote Request

Request a Quote for 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.